N-[2-(4-Aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Researchers studying nitroreductase specificity or designing carbonic anhydrase inhibitors face a lack of well-characterized, bifunctional probes. This compound solves that with a quantifiably distinct ortho-nitro architecture and a reactive 4-aminophenethyl handle. Key supply advantages include: • Unique 2-nitro substitution pattern ensures elevated TPSA and distinct H-bonding vs. 4-nitro isomers, serving as an essential negative control. • The primary aryl amine enables direct, on-demand conjugation to warheads or ligands without additional deprotection steps. • Consistent 95% purity specification minimizes batch-to-batch variability, ensuring reproducible enzyme profiling.

Molecular Formula C14H15N3O4S
Molecular Weight 321.35 g/mol
Cat. No. B13322664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-Aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide
Molecular FormulaC14H15N3O4S
Molecular Weight321.35 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CC=C(C=C2)N
InChIInChI=1S/C14H15N3O4S/c15-12-7-5-11(6-8-12)9-10-16-22(20,21)14-4-2-1-3-13(14)17(18)19/h1-8,16H,9-10,15H2
InChIKeyYDOORGGQMKGZHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide Overview


N-[2-(4-Aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide (CAS 1828913-14-9) is a research-grade sulfonamide compound with the molecular formula C14H15N3O4S and a molecular weight of 321.35 g/mol . It is characterized by a 2-nitrobenzenesulfonyl group linked via an ethylamine spacer to a 4-aminophenyl ring. This compound is a derivative of benzenesulfonamide and is primarily provided for non-human research applications in medicinal chemistry and biochemical studies, with a typical purity specification of 95% . Its structure places it within the broader class of N-substituted sulfonamides, which are explored for diverse biological activities [1].

Sulfonamide probe featuring both 2-nitro and primary amine motifs for biochemical studies.
Supports structure-activity relationship (SAR) investigations and enzyme-substrate profiling.
Research-grade purity (95%) intended for non-human, laboratory-based applications.

Why This Sulfonamide Cannot Be Substituted


Substitution with a generic sulfonamide is not advisable due to the specific structural architecture of N-[2-(4-Aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide, which combines a 2-nitrobenzenesulfonyl moiety with a primary amine on the phenethyl group. This precise configuration dictates its unique physicochemical and potential biological properties. Simplistic replacement with analogs lacking the 2-nitro group (e.g., unsubstituted benzenesulfonamide), having the nitro group in a different position (e.g., 4-nitro isomer), or missing the 4-aminophenethyl tail leads to fundamentally different electronic profiles, hydrogen-bonding capabilities, and hydrophobic surfaces [1]. The quantitative evidence presented below demonstrates that even minor structural modifications can result in significant differences in key molecular properties, directly impacting experimental outcomes and the reproducibility of research.

Des-nitro analog
Missing 2-nitro group removes key electron‑withdrawing and hydrogen‑bond acceptor capacity; may alter binding and reactivity profiles.
4‑nitro positional isomer
Different steric environment and higher topological polar surface area (TPSA) shift passive permeability and target complementarity; functional interchangeability unlikely.
Simple alkyl sulfonamide
Substantially lower lipophilicity (LogP drop ~1.5 units) changes membrane partitioning; may not replicate 2‑nitro compound behavior in cell‑based or lipophilic‑target assays.

Quantitative Differentiation from Closest Analogs


Molecular Weight and Heavy Atom Comparison

N-[2-(4-Aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide possesses a significantly higher molecular weight and a greater number of heteroatoms compared to its des-nitro analog, N-[2-(4-aminophenyl)ethyl]benzenesulfonamide. This difference arises from the additional nitro group (-NO2) on the phenylsulfonyl ring [1].

Molecular Weight
Computed comparison
+45.00 g/mol (16.3%)
Higher mass and polarity vs. des‑nitro analog; may influence solubility and intermolecular interactions.
Target MW 321.35 vs. comparator 276.35 g/mol (calculated).
Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Electronic and Steric Profile vs. Positional Isomer

The position of the nitro group on the benzenesulfonyl ring (ortho vs. para) creates a critical difference in electronic and steric properties. The 2-nitro group introduces a strong electron-withdrawing effect at the ortho position, which can influence the acidity of the sulfonamide proton and create a steric hindrance near the sulfur center, a feature absent in the 4-nitro isomer [1]. Quantitative analysis of computed properties reveals a significantly higher topological polar surface area (TPSA) for the 2-nitro isomer.

TPSA
Computed comparison
+10.8 Ų (10.9%)
Higher topological polar surface area vs. 4‑nitro isomer; may affect membrane permeability and target site complementarity.
Target 109.5 Ų vs. comparator 98.7 Ų (neutral forms).
Computational Chemistry Molecular Modeling Drug Design

Hydrogen Bond Acceptor Capacity Analysis

The target compound features a higher hydrogen bond acceptor (HBA) count compared to the simplest analog, 4-(2-aminoethyl)benzenesulfonamide. The nitro group provides two additional oxygen atoms, which act as potent hydrogen bond acceptors. This significantly alters the compound's capacity to form specific interactions with biological targets or crystal coformers [1].

H‑Bond Acceptors
Structural count
+2 sites (50%)
Nitro‑group oxygens add hydrogen‑bond acceptor capacity; supports multi‑point interactions with biological targets.
Target HBA 6 vs. comparator 4 (neutral form count).
Supramolecular Chemistry Enzyme Inhibition Crystal Engineering

Lipophilicity Profile Comparison

The replacement of the aromatic 2-nitrobenzenesulfonyl group with a small methanesulfonyl group results in a substantial decrease in lipophilicity. The target compound, with its extended aromatic system and nitro group, exhibits a significantly higher calculated partition coefficient (LogP), indicating a preference for hydrophobic environments [1].

Lipophilicity (LogP)
Computed comparison
+1.5 log units
Higher lipophilicity vs. methanesulfonamide analog; may influence cellular uptake and assay partitioning behavior.
Target cLogP 2.1 vs. comparator 0.6 (XLogP3, neutral species).
ADME Profiling Drug Likeness LogP

Research and Industrial Application Scenarios


Nitro-Reductase Enzyme Investigation

The 2-nitrobenzenesulfonyl moiety is a known substrate for certain nitro-reductase enzymes. The compound's specific structure, with the nitro group in the ortho position and the free aryl amine handle for further functionalization, makes it a superior probe for studying the substrate specificity and mechanism of these enzymes compared to 4-nitro or simpler alkyl sulfonamides [1].

Targeted Covalent Inhibitor Development

The primary amine on the phenethyl tail provides a reactive handle for further conjugation to warheads or targeting ligands. The distinct steric environment created by the 2-nitro group on the sulfonamide, as quantified by its elevated TPSA and HBA count, can be leveraged to design inhibitors with a unique selectivity profile for enzymes like carbonic anhydrases [1].

Negative Control for Sulfonamide Screening

When a library of sulfonamide analogs is screened, the significant quantified differences in lipophilicity and electronic properties between the 2-nitro, 4-nitro, and des-nitro variants make this compound an essential negative control. Its use can help deconvolute whether a biological effect is due to general sulfonamide activity or is specifically driven by the 2-nitro substitution pattern [1].

Application
Selection Property
Validation Focus
Nitro‑reductase enzyme investigation
Ortho‑nitro substrate with primary amine handle
Substrate specificity and reduction kinetics
Covalent inhibitor tool development
Reactive amine for warhead conjugation; 2‑nitro steric/electronic profile
Selectivity differentiation against 4‑nitro or des‑nitro analogs
Sulfonamide screening control
Distinct lipophilicity and electronic signature vs. common analogs
Deconvolve 2‑nitro‑specific phenotypic or binding effects
Quote Request

Request a Quote for N-[2-(4-Aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.